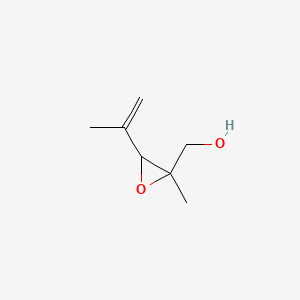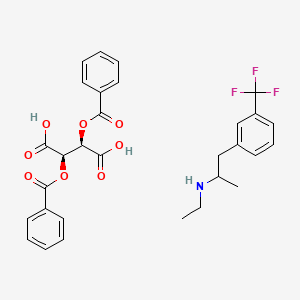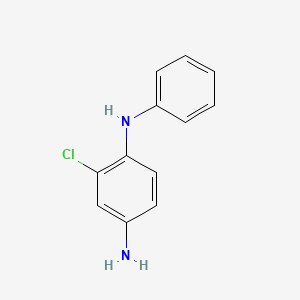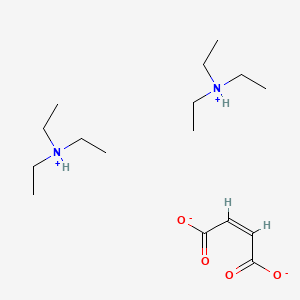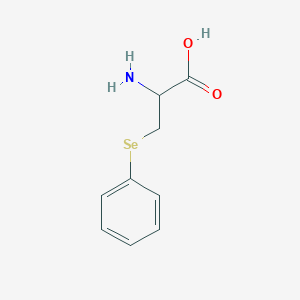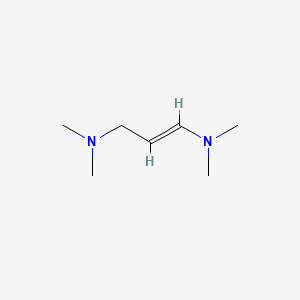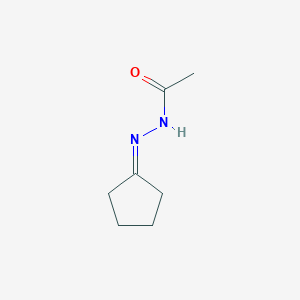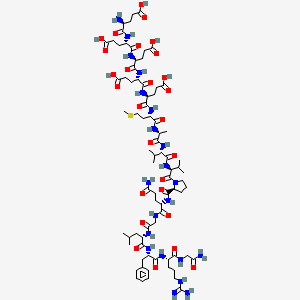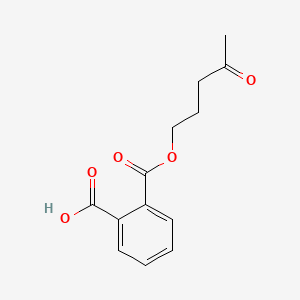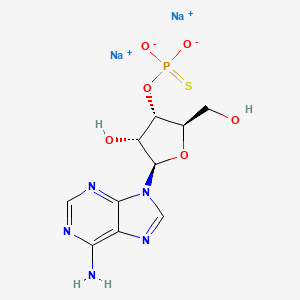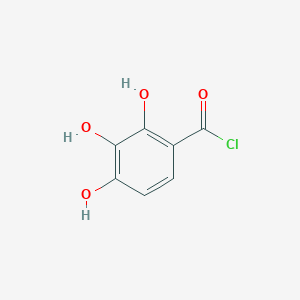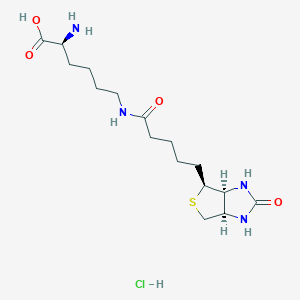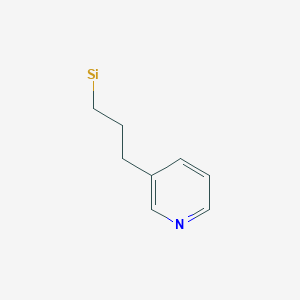
Pyridine, 3-(3-silylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 3-(3-silylpropyl)- is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom Pyridine derivatives are widely recognized for their significant roles in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(3-silylpropyl)- typically involves the introduction of a silylpropyl group to the pyridine ring. One common method is the reaction of pyridine with a silylpropyl halide in the presence of a base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods: Industrial production of Pyridine, 3-(3-silylpropyl)- may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the reaction, and advanced purification techniques like distillation or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 3-(3-silylpropyl)- undergoes various chemical reactions, including:
Oxidation: The silylpropyl group can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the silylpropyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and organometallic reagents are frequently employed.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine or silylpropyl derivatives.
Scientific Research Applications
Pyridine, 3-(3-silylpropyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of Pyridine, 3-(3-silylpropyl)- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Pyridine: The parent compound, known for its aromaticity and basicity.
3-(3-Bromopropyl)pyridine: A halogenated derivative with different reactivity.
3-(3-Hydroxypropyl)pyridine: An alcohol derivative with distinct chemical properties.
Uniqueness: Pyridine, 3-(3-silylpropyl)- stands out due to the presence of the silylpropyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential for functionalization, making it a valuable intermediate in organic synthesis and material science .
Properties
Molecular Formula |
C8H10NSi |
|---|---|
Molecular Weight |
148.26 g/mol |
InChI |
InChI=1S/C8H10NSi/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5,7H,2,4,6H2 |
InChI Key |
QKVVOJPDPQIHSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCC[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosphonic acid dimethyl ester](/img/structure/B13827484.png)
